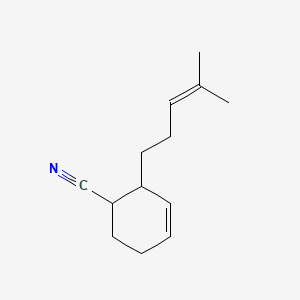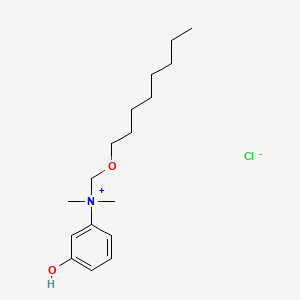
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride is a quaternary ammonium compound with a complex structure that includes a dimethylammonium group, a hydroxyphenyl group, and an octyloxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride typically involves the reaction of dimethylamine with a hydroxyphenyl derivative and an octyloxymethyl halide. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The octyloxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: The compound is used in the formulation of surfactants, detergents, and other industrial products.
Mecanismo De Acción
The mechanism of action of Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to membrane proteins and ion channels, altering their function and activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylammonium chloride: A simpler quaternary ammonium compound with similar cationic properties.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with longer alkyl chains, used as a disinfectant and surfactant.
Benzalkonium chloride: A well-known quaternary ammonium compound with antimicrobial properties.
Uniqueness
Dimethyl(m-hydroxyphenyl)octyloxymethylammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60045-70-7 |
|---|---|
Fórmula molecular |
C17H30ClNO2 |
Peso molecular |
315.9 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl)-dimethyl-(octoxymethyl)azanium;chloride |
InChI |
InChI=1S/C17H29NO2.ClH/c1-4-5-6-7-8-9-13-20-15-18(2,3)16-11-10-12-17(19)14-16;/h10-12,14H,4-9,13,15H2,1-3H3;1H |
Clave InChI |
MVWDMZYUSFASFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


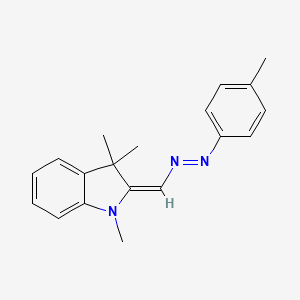
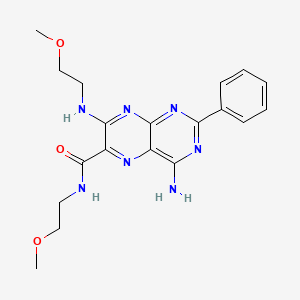
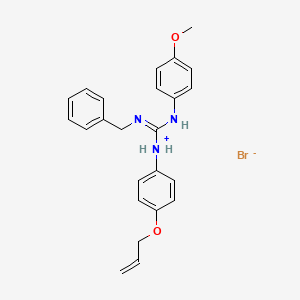
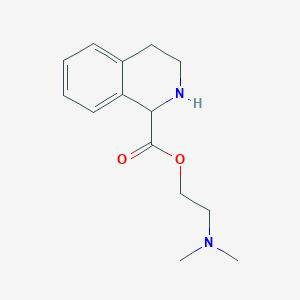
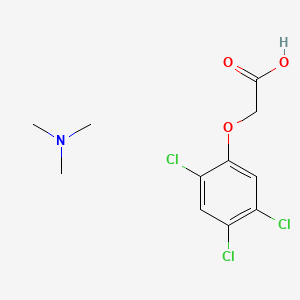

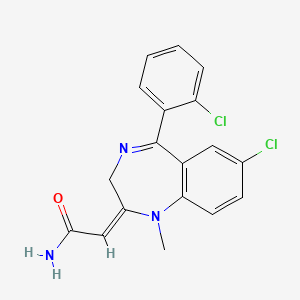
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
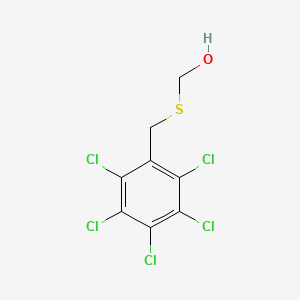
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
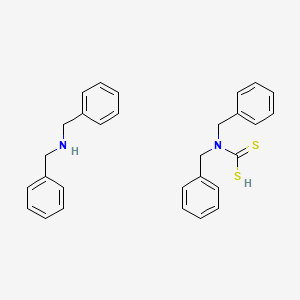
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)

